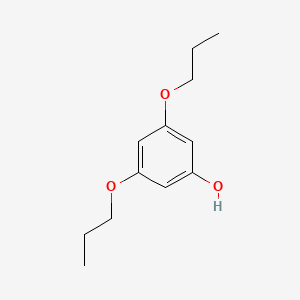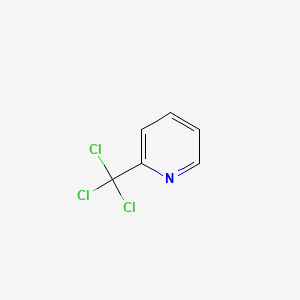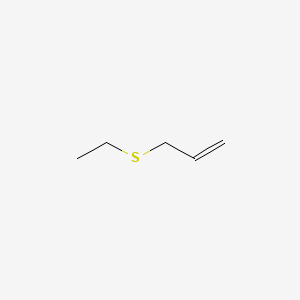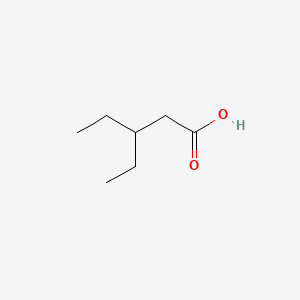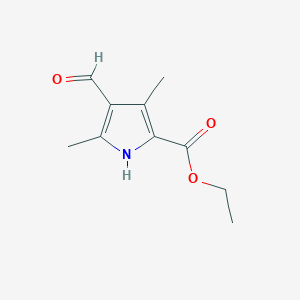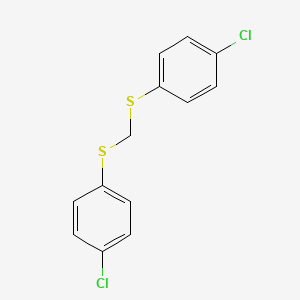
2-Hexanoylthiophene
概要
説明
2-Hexanoylthiophene is a sulfur-containing organic compound with the chemical formula C10H14OS . It is a heterocyclic compound and a thiophene compound . The common name for this compound is this compound and its CAS Number is 26447-67-6 .
Synthesis Analysis
One method for the synthesis of this compound involves the reaction of 2-Hexanone with Thiophene-2-boronic acid in the presence of a strong acid catalyst, such as Hydrochloric Acid .
Molecular Structure Analysis
The molecular formula of this compound is C10H14OS . It has a molecular weight of 182.28300 . The exact mass is 182.07700 .
Physical And Chemical Properties Analysis
This compound has a density of 1.032g/cm3 . Its boiling point is 279.4ºC at 760 mmHg . The flash point is 122.8ºC . The vapor pressure is 0.00403mmHg at 25°C . The index of refraction is 1.514 .
科学的研究の応用
Solar Cell Applications
- Polythiophene Solar Cells : A water-soluble derivative of polythiophene, namely poly[3-(sodium-6 hexanoate)thiophene-2,5-diyl], is utilized as a photosensitizer and hole conductor in solid-state polythiophene-sensitized solar cells. This approach demonstrates the potential for developing fully ‘green’ solid-state solar cells (Haeldermans et al., 2008).
Electronic Device Applications
- Ultra-High Vacuum Sublimated Polycrystalline Thin Films : Hexathiophene, a relative of 2-Hexanoylthiophene, shows potential as an active layer in opto-electronic devices. The structure of these materials is crucial for understanding and enhancing the performance of such devices (Campione et al., 2006).
Sensor Applications
- Selective Electrodes : Poly(3,4-ethylenedioxythiophene) doped with hexacyanoferrate ions shows promise in the accumulation of Cu(II) cations. This property is beneficial for applications such as all-solid-state Cu2+-selective electrodes with solvent polymeric polyvinyl chloride (PVC) based membranes, enhancing selectivity and lowering the detection limit of potentiometric response range (Ocypa et al., 2006).
Catalytic Applications
- Desulfurization of Fuels : The transformation of 2-methylthiophene, a compound similar to this compound, on modified clays indicates its potential application in the desulfurization of fuels. This process is significant for opening the thiophenic ring and forming H2S (Oliveira et al., 2020).
Material Science Applications
- Polythiophene Derivatives : A new polythiophene derivative, poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline, exhibits multichromic properties and can be applied in various material science applications, including electronic displays and sensors (Ozyurt et al., 2008).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is primarily used for research and development purposes
Mode of Action
Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of 2-Hexanoylthiophene with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives, including this compound, are synthesized through various reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of different substrates, leading to the formation of thiophene derivatives .
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties . More research is needed to describe the specific effects of this compound’s action.
生化学分析
Biochemical Properties
2-Hexanoylthiophene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions often result in the formation of hydroxylated metabolites, which can further participate in phase II metabolic reactions, such as glucuronidation and sulfation . The nature of these interactions typically involves the binding of this compound to the active site of the enzyme, leading to its subsequent oxidation.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of protein kinases, which are crucial for signal transduction . Additionally, this compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as cytochrome P450, leading to its oxidation . This binding can result in either the inhibition or activation of the enzyme, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s toxicity significantly increases beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolic reactions, such as oxidation, followed by phase II reactions, including glucuronidation and sulfation . These metabolic pathways help in the detoxification and excretion of this compound from the body. The interactions with enzymes and cofactors during these pathways can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its solubility and affinity for specific cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound play a significant role in directing it to specific organelles. For example, the presence of specific amino acid sequences can facilitate its transport to the mitochondria, where it can exert its effects on cellular metabolism .
特性
IUPAC Name |
1-thiophen-2-ylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDZQNUYYOLFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334297 | |
| Record name | 2-Hexanoylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26447-67-6 | |
| Record name | 2-Hexanoylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
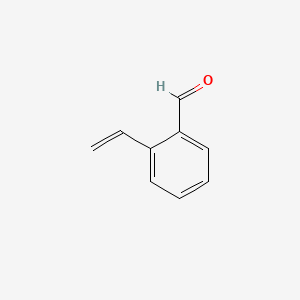
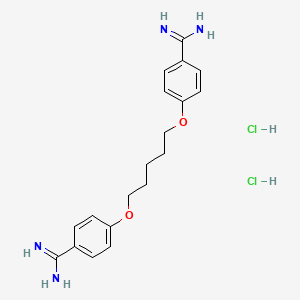

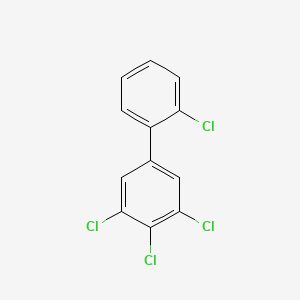
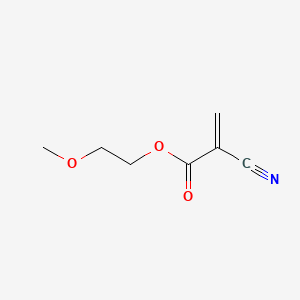
amino]phenyl]-](/img/structure/B1595035.png)
